1H-Benzotriazole, 5,5'-methylenebis-
Overview
Description
1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound that has garnered attention due to its utility in various applications such as metal passivators and light-sensitive materials . The compound is part of a broader class of benzotriazoles, which are heterocyclic compounds containing a benzene ring fused to a triazole ring. These compounds are known for their diverse chemical properties and applications in different fields of chemistry.
Synthesis Analysis
The synthesis of 5,5'-methylenebis(benzotriazole) has been optimized to be practical and environmentally friendly. A novel method has been developed that involves the use of methyl nitrite and tetraaminodiphenylmethane. The latter is prepared by reducing 3,3'-dinitro-4,4'-diaminodiphenylmethane, which itself is obtained from the rearrangement of bis(2-nitroanilino)methane. This synthesis route is considered efficient and easy to work up, highlighting its potential for pilot-scale production .
Molecular Structure Analysis
The molecular structure of related benzotriazole derivatives has been extensively studied. For instance, compounds such as 3-(1H-benzotriazole-1-methylene)-1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles have been characterized using various analytical techniques including IR, 1H NMR, and MS to determine their structures . Additionally, theoretical calculations using density functional theory (DFT) have been employed to predict the molecular geometry and vibrational frequencies of similar compounds, which have shown good agreement with experimental data .
Chemical Reactions Analysis
Benzotriazole derivatives undergo various chemical reactions, primarily due to the reactivity of the triazole ring. The synthesis of 3-(1H-benzotriazoles) involves the condensation of 3-(1H-benzotriazole-1-methylene)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic acids in the presence of phosphorus oxychloride, leading to the formation of novel compounds . This indicates the versatility of benzotriazole derivatives in forming new chemical entities through condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives are closely related to their molecular structure. Spectral properties, such as UV-Vis and IR spectra, are commonly used to analyze these compounds. The spectral data obtained from these techniques provide insights into the electronic structure and functional groups present in the molecules. Theoretical calculations, such as those performed using DFT, complement these experimental techniques by providing detailed information on the electronic properties, including the analysis of frontier molecular orbitals .
Scientific Research Applications
Environmental Presence and Degradation : Benzotriazoles, including 1H-benzotriazole, are common micropollutants in aquatic environments due to their use as corrosion inhibitors. Their biotransformation in activated sludge and the identification of major transformation products like hydroxylated forms have been studied, highlighting their partial persistence in conventional wastewater treatment processes (Huntscha et al., 2014).
Synthesis and Applications : Research into the practical synthesis of 5,5′-Methylene-bis(benzotriazole) has been conducted, emphasizing its role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This work addresses the lack of an easily performed synthesis method in existing literature (Gu et al., 2009).
Occurrence and Removal in Water Treatment : Studies have focused on the occurrence of benzotriazoles in water systems and their removal efficiency. For instance, their elimination in wastewater treatment plants and presence in surface waters of the rivers Rhine and Elbe were investigated, suggesting the need for activated carbon filtration or ozonation for their removal in water treatment processes (Reemtsma et al., 2010).
Photolysis and Transformation Products : The photochemical fate of benzotriazoles under simulated sunlight was studied, revealing significant degradation through processes like photolysis and identifying numerous transformation products. This research aids in understanding the environmental half-lives and photolysis pathways of these compounds (Weidauer et al., 2016).
Toxicity and Ecotoxicology : The toxic potential of benzotriazoles has been evaluated using rainbow trout cell lines, revealing their cytotoxicity at high concentrations. This study provides insights into the limited toxic potential of benzotriazoles in environmental concentrations (Zeng et al., 2016).
Human Exposure and Health Implications : Research on the presence of benzotriazoles in human urine from various countries offers insights into human exposure to these compounds, underlying their widespread distribution in the environment and potential health implications (Asimakopoulos et al., 2013).
Safety And Hazards
5,5’-Methylenebis(1H-benzotriazole) is classified as a flammable solid (Hazard statement: H228) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used to extinguish . Personal protective equipment should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASLBFJTMJYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065947 | |
Record name | 5,5'-Methylenebis-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzotriazole, 5,5'-methylenebis- | |
CAS RN |
15805-10-4 | |
Record name | 6,6′-Methylenebis[1H-benzotriazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15805-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Methylenebis-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-methylenebis(1H-benzotriazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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